2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound featuring an indole moiety, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions.
Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through the oxidation of a corresponding alcohol or aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole or carboxylic acid moieties.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol.
Substitution: Substitution reactions can occur at the indole nitrogen or the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional group targeted.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-hydroxypropanoic acid derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound can be used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Tryptophol: Another indole derivative with potential biological activity.
Boc-protected amino acids: Similar compounds with Boc-protected amino groups used in peptide synthesis.
Uniqueness: 2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its indole core and Boc-protected amino group make it particularly versatile in synthetic chemistry.
This compound's multifaceted nature makes it a valuable tool in various scientific and industrial fields, offering numerous opportunities for research and development.
Properties
IUPAC Name |
2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBGSWOKWJLJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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